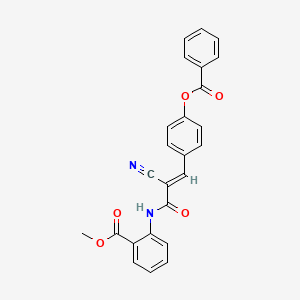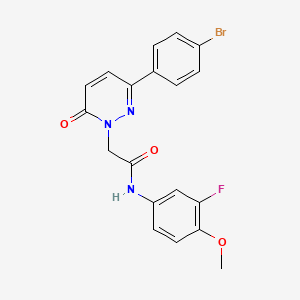![molecular formula C19H16F3N3O2 B2968427 (3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(2-(trifluoromethoxy)phenyl)methanone CAS No. 2034421-13-9](/img/structure/B2968427.png)
(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(2-(trifluoromethoxy)phenyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(2-(trifluoromethoxy)phenyl)methanone is a useful research compound. Its molecular formula is C19H16F3N3O2 and its molecular weight is 375.351. The purity is usually 95%.
BenchChem offers high-quality (3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(2-(trifluoromethoxy)phenyl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(2-(trifluoromethoxy)phenyl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Material Development
- One Pot Synthesis of Low-Cost Emitters: A study on the one-pot synthesis of 1,3-diarylated imidazo[1,5-a]pyridine derivatives, which share a structural motif with the given compound, demonstrated the ability to create materials with large Stokes' shifts and tunable quantum yields. These materials are considered for applications in luminescent low-cost materials due to their remarkable optical properties (Volpi et al., 2017).
- Synthesis and Characterization of Organic Compounds: Research on the synthesis and crystal structure of organic compounds related to the given chemical structure provided insights into the molecular conformation, electrostatic potential, and physicochemical properties through density functional theory (DFT) and X-ray diffraction studies. These findings are fundamental for the development of new materials with specific electronic and optical properties (Huang et al., 2021).
Antimicrobial Activities
- Antimicrobial and Antimycobacterial Evaluation: A compound structurally similar to "(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(2-(trifluoromethoxy)phenyl)methanone" was synthesized and evaluated for its antimicrobial and antimycobacterial activities. Some derivatives exhibited potent activity against bacterial and fungal strains, demonstrating the potential of these compounds in developing new antimicrobial agents (Narasimhan et al., 2011).
Drug-likeness and Antiviral Potential
- In Silico Drug-likeness Prediction and Microbial Investigation: A study involving the synthesis of a library of compounds, sharing a similar benzimidazole core with the target compound, assessed their drug-likeness properties through in silico ADME prediction. The compounds exhibited good to moderate activity against bacterial and fungal strains, with some showing better activity than standard drugs. This highlights the importance of such compounds in drug discovery processes (Pandya et al., 2019).
Wirkmechanismus
Target of Action
It’s worth noting that compounds containing the indole nucleus, such as this one, have been found to bind with high affinity to multiple receptors .
Mode of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more .
Biochemical Pathways
Indole derivatives are known to interact with a wide range of biochemical pathways due to their broad-spectrum biological activities .
Result of Action
Given the broad range of biological activities associated with indole derivatives, it can be inferred that this compound may have diverse molecular and cellular effects .
Eigenschaften
IUPAC Name |
[3-(benzimidazol-1-yl)pyrrolidin-1-yl]-[2-(trifluoromethoxy)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16F3N3O2/c20-19(21,22)27-17-8-4-1-5-14(17)18(26)24-10-9-13(11-24)25-12-23-15-6-2-3-7-16(15)25/h1-8,12-13H,9-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLDRLURCEBTMNX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N2C=NC3=CC=CC=C32)C(=O)C4=CC=CC=C4OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16F3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[3-[4-(3-Methylimidazol-4-yl)piperidin-1-yl]-3-oxopropyl]quinazolin-4-one](/img/structure/B2968344.png)
![N-(2-furylmethyl)(2-imino-1-methyl-5-oxo(1,6-dihydropyridino[1,2-a]pyridino[2, 3-d]pyrimidin-3-yl))carboxamide](/img/structure/B2968345.png)
![Methyl 2-[2-[2-(4-ethylanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate](/img/structure/B2968347.png)
![1-(4-methoxyphenyl)-2-((4-methyl-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)ethanone](/img/structure/B2968348.png)
![N-(3,4-dimethoxyphenethyl)-2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2968349.png)
![N-(4-methoxyphenethyl)-2-(pyrazine-2-carboxamido)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxamide](/img/structure/B2968350.png)


![N-(2-chlorophenyl)-2-[[5-oxo-4-(2,4,6-trimethylphenyl)-1H-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2968355.png)




